2-Methylquinazolin-4(3H)-one hydrochloride

Antiviral Influenza A H1N1 Quinazolinone alkaloid

2-Methylquinazolin-4(3H)-one hydrochloride is the hydrochloride salt of 2-methylquinazolin-4(3H)-one, a heterocyclic compound belonging to the quinazolinone family. The free base (CAS 1769-24-0) and its hydrochloride salt share the same core scaffold—a fused pyrimidine-4-one ring system with a methyl substituent at the 2-position.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 29378-39-0
Cat. No. B1384354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinazolin-4(3H)-one hydrochloride
CAS29378-39-0
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1.Cl
InChIInChI=1S/C9H8N2O.ClH/c1-6-10-8-5-3-2-4-7(8)9(12)11-6;/h2-5H,1H3,(H,10,11,12);1H
InChIKeyLSSGDKONPZSFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylquinazolin-4(3H)-one Hydrochloride (CAS 29378-39-0): Core Scaffold Identity and Baseline Characteristics for Scientific Procurement


2-Methylquinazolin-4(3H)-one hydrochloride is the hydrochloride salt of 2-methylquinazolin-4(3H)-one, a heterocyclic compound belonging to the quinazolinone family. The free base (CAS 1769-24-0) and its hydrochloride salt share the same core scaffold—a fused pyrimidine-4-one ring system with a methyl substituent at the 2-position. This compound is indexed in MeSH as a bioactive quinazolinone initially isolated from Bacillus cereus [1]. The hydrochloride salt crystallizes in orthorhombic (Pbcm) symmetry with the quinazolinium moiety exactly planar and forms N–H···Cl hydrogen-bonded zigzag chains along [010], as revealed by a recent single-crystal X-ray diffraction study [2]. These structural features underpin its utility as both a pharmacologically active entity and a versatile synthetic intermediate.

Why Generic Substitution of 2-Methylquinazolin-4(3H)-one Hydrochloride with Other Quinazolinones Is Not Scientifically Justified


Quinazolinones are a structurally diverse family with biological activities exquisitely dependent on the nature and position of ring substituents. Even minor modifications at the 2-position—such as replacing the methyl group with hydrogen or phenyl—can alter electronic distribution, hydrogen-bonding capacity, and steric accommodation within enzyme active sites, leading to profound differences in potency, selectivity, and physicochemical properties [1]. The hydrochloride salt form further differentiates this compound by conferring specific solubility and crystallinity characteristics that are absent in the free base. Consequently, 2-methylquinazolin-4(3H)-one hydrochloride cannot be treated as a commodity interchangeable with other quinazolinones or 4(3H)-quinazolinone derivatives without risking loss of biological activity or synthetic utility. The quantitative evidence below demonstrates exactly where and how this compound diverges from its closest structural analogs.

Quantitative Differentiation Guide for 2-Methylquinazolin-4(3H)-one Hydrochloride: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


In Vitro Anti-Influenza A (H1N1) Potency: 2-Methylquinazolin-4(3H)-one vs. Ribavirin and 3-Substituted Analog C3

In a direct head-to-head in vitro assay, 2-methylquinazolin-4(3H)-one (designated C1) inhibited influenza A virus (H1N1) with an IC50 of 23.8 μg/mL and a TC50 of 79.7 μg/mL, yielding a selectivity index (SI) of 3.3. This was 1.6-fold more potent than the clinical antiviral ribavirin (IC50 37.2 μg/mL) and 4.2-fold more potent than its 3-substituted structural analog 3-(2′-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone (C3, IC50 100 μg/mL). Two other co-isolated natural products—loliolide (C2) and clitocybin A (C4)—exhibited no antiviral activity at all. In vivo, C1 at 5–10 mg/kg significantly reduced lung index, downregulated viral neuraminidase (NA) and nucleoprotein (NP), and suppressed pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) while upregulating IL-10 and IFN-γ in influenza A-infected mice [1].

Antiviral Influenza A H1N1 Quinazolinone alkaloid

PARP-1 Inhibition: The 2-Methyl Substituent as a Critical Pharmacophoric Element Compared to Unsubstituted Quinazolin-4(3H)-one

Unsubstituted quinazolin-4(3H)-one, a known nicotinamide mimic, inhibits PARP-1 with a weak IC50 of 5.75 μM. An extensive structure–activity relationship (SAR) study demonstrated that introducing a methyl group at the 2-position, combined with an 8-amino substituent, yielded 8-amino-2-methylquinazolin-4(3H)-one (compound 31) with an IC50 of 0.4 μM—representing a 14.4-fold improvement in potency. The 2-methyl group was identified as essential for enhanced PARP-1 binding, with substitutions at the 2- and 8-positions being the most favorable modification sites. Compound 31 further inhibited proliferation of Brca1-deficient cells with an IC50 of 49.0 μM and displayed >10-fold selectivity over wild-type counterparts [1]. Although the exact IC50 of 2-methylquinazolin-4(3H)-one without the 8-amino group was not reported in isolation, the SAR data unequivocally establish the 2-methyl group as an indispensable pharmacophoric element: in its absence, PARP-1 inhibitory activity remains in the high micromolar range.

PARP-1 inhibitor Anticancer Quinazolinone scaffold

Scalable One-Step Synthesis Route vs. Multi-Step Routes for Other 2-Substituted Quinazolinones

A recently published one-step protocol constructs 2-methylquinazolin-4(3H)-ones directly from 2-aminobenzamides, solid calcium carbide (an inexpensive alkyne source), and p-tolylsulfonyl azide, forming two C–N bonds simultaneously in a single reaction vessel [1]. This method entirely circumvents the need for gaseous acetylene—a hazardous, pressurized reagent used in traditional routes—and avoids multi-step sequences involving lithiation, protection, or pre-functionalization at the 2-position. In contrast, the synthesis of other 2-substituted quinazolinones (e.g., 2-phenyl or 2-alkyl derivatives) typically requires 2–4 synthetic steps, including reflux with triethyl orthoesters, lithiation with n-butyllithium under inert atmosphere, or transition-metal-catalyzed coupling. The one-step calcium carbide method operates under ambient pressure, uses a commercially available solid carbon source, and generates minimal waste, translating into lower cost-of-goods and improved process safety.

Green chemistry Scalable synthesis Calcium carbide

Larvicidal Activity and Environmental Safety: 2-Methylquinazolinone Core vs. Non-Target Toxicity Profile

Nine N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, all bearing the 2-methyl-3,4-dihydroquinazolin-4-one core, were evaluated for larvicidal activity against Aedes aegypti mosquito larvae. The compounds exhibited LC50 values ranging from 2.085 to 4.201 μg/mL after 72 h of exposure, as determined by quantitative structure–activity relationship (QSAR) modeling [1]. Crucially, none of these 2-methylquinazolinone-containing compounds showed toxicity toward the non-target aquatic predator Diplonychus rusticus, establishing a favorable selectivity profile. In silico molecular docking identified acetylcholine binding protein (AChBP) and acetylcholinesterase (AChE) as the likely molecular targets. The study explicitly identifies the 2-methyl-3,4-dihydroquinazolin-4-one heterocycle as the toxophoric scaffold essential for larvicidal activity; derivatives lacking this core were not active.

Larvicide Aedes aegypti Environmental toxicology

Anti-Inflammatory TNF-α and IL-6 Inhibitory Activity: 2-Methylquinazolin-4(3H)-one Derivatives Compared to Dexamethasone

A series of 29 novel 2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea, and sulphonamide functionalities at the 3-position were screened for anti-inflammatory activity. The most active derivatives (compounds 3, 4, 6, 9, 16, and 18) achieved 62–84% inhibition of TNF-α and 73–92% inhibition of IL-6 at a concentration of 10 μM [1]. The reference standard dexamethasone produced 75% TNF-α inhibition and 84% IL-6 inhibition at a 10-fold lower concentration of 1 μM. While the 2-methylquinazolin-4(3H)-one derivatives are less potent on a per-molar basis than the corticosteroid, they operate through a distinct structural class and lack the glucocorticoid receptor-mediated side effects associated with dexamethasone. Additionally, several derivatives in this series exhibited dual antimicrobial activity with MIC values of 10–30 μg/mL against pathogenic bacteria and fungi, highlighting the multifunctional potential inherent to the 2-methylquinazolin-4(3H)-one scaffold.

Anti-inflammatory TNF-α inhibition IL-6 inhibition

High-Impact Research and Industrial Application Scenarios for 2-Methylquinazolin-4(3H)-one Hydrochloride Based on Quantified Evidence


Antiviral Lead Optimization for Influenza A and Other RNA Viruses

Independent of traditional neuraminidase inhibitors, 2-methylquinazolin-4(3H)-one hydrochloride offers an entry point for developing anti-influenza agents with a novel mechanism. With an in vitro IC50 of 23.8 μg/mL—superior to ribavirin (37.2 μg/mL)—and proven in vivo efficacy in reducing viral load and pulmonary inflammation in mice [1], the compound is suited for medicinal chemistry programs aiming to optimize the quinazolinone core for improved potency and pharmacokinetics. Critically, the 3-position must remain unsubstituted during early optimization, as the 3-(2′-hydroxyphenyl) analog (C3) showed a 4.2-fold loss in activity. Procurement of the hydrochloride salt ensures consistent solubility and formulation behavior for antiviral screening cascades.

PARP-1 Targeted Anticancer Drug Discovery

The 2-methylquinazolin-4(3H)-one scaffold is the entry pharmacophore for developing sub-micromolar PARP-1 inhibitors, as demonstrated by Kulkarni et al. [2]. Starting from the unsubstituted quinazolinone (IC50 = 5.75 μM), introduction of the 2-methyl group combined with 8-amino substitution yields an IC50 of 0.4 μM. The scaffold's drug-like physicochemical profile (MW 196.63 for the hydrochloride salt, planar aromatic core amenable to π-stacking within the PARP-1 NAD+ binding pocket) and established selectivity over wild-type cells (>10-fold) make it suitable for fragment-based and structure-guided optimization campaigns targeting BRCA-deficient cancers. The hydrochloride salt form provides crystalline material suitable for co-crystallization studies and consistent batch-to-batch reproducibility.

Scalable Chemical Supply for Medicinal Chemistry and Agrochemical R&D

The one-step synthesis using solid calcium carbide [3] uniquely positions 2-methylquinazolin-4(3H)-one hydrochloride for cost-effective scale-up. Chemical suppliers and CROs can produce this scaffold without specialized high-pressure equipment or pyrophoric reagents, reducing manufacturing complexity relative to other 2-substituted quinazolinones. This translates into reliable supply chains, lower per-gram pricing, and faster lead times for research laboratories and industrial R&D groups requiring gram-to-kilogram quantities of a validated quinazolinone building block. The crystalline hydrochloride salt further simplifies purification, handling, and long-term storage.

Environmentally Selective Larvicide Development for Vector-Borne Disease Control

Derivatives of 2-methylquinazolin-4(3H)-one demonstrate potent larvicidal activity (LC50 2.085–4.201 μg/mL) against Aedes aegypti with zero toxicity to the non-target aquatic arthropod Diplonychus rusticus [4]. This environmental safety profile is a critical differentiator from organophosphate and pyrethroid larvicides that frequently harm beneficial aquatic fauna. Agrochemical and public-health R&D programs focused on dengue, Zika, and chikungunya vector control should prioritize procurement of this scaffold to access derivatives combining high potency with ecological selectivity. The hydrochloride salt's water solubility facilitates formulation development for aqueous application scenarios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylquinazolin-4(3H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.